8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of 8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzothieno[3,2-d]pyrimidin-4(3H)-one follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound is officially registered under Chemical Abstracts Service number 440627-35-0, providing a unique identifier for chemical database searches and regulatory documentation. Alternative nomenclature forms found in chemical databases include "piperidine, 1-[(3,4-dihydro-4-oxobenzothieno[3,2-d]pyrimidin-8-yl)sulfonyl]-3,5-dimethyl-" which emphasizes the piperidine ring as the base structure.
The systematic name reflects the compound's complex architecture, beginning with the benzothieno[3,2-d]pyrimidine core system. The "[3,2-d]" notation indicates the specific fusion pattern between the thiophene and pyrimidine rings, while the "4(3H)-one" designation specifies the carbonyl position and tautomeric form. The 8-position substitution with the (3,5-dimethylpiperidin-1-yl)sulfonyl group provides the complete structural description according to established nomenclature protocols.
The molecular descriptor number MFCD15732352 serves as an additional identifier in chemical databases, facilitating cross-referencing between different chemical information systems. This systematic approach to nomenclature ensures unambiguous identification of the compound across various scientific and regulatory contexts.
Molecular Formula and Weight Analysis
The molecular formula of 8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzothieno[3,2-d]pyrimidin-4(3H)-one is established as C₁₇H₁₉N₃O₃S₂, reflecting its complex heterocyclic nature with multiple heteroatoms. The molecular weight has been precisely determined as 377.49 grams per mole, placing it within the range typical for small molecule pharmaceutical compounds. This molecular weight is conducive to favorable pharmacokinetic properties, including membrane permeability and metabolic stability characteristics that are desirable in drug development.
The elemental composition analysis reveals a carbon content of 54.09 percent, hydrogen content of 5.07 percent, nitrogen content of 11.13 percent, oxygen content of 12.71 percent, and sulfur content of 16.99 percent. The presence of two sulfur atoms, three nitrogen atoms, and three oxygen atoms contributes significantly to the compound's potential for diverse intermolecular interactions, including hydrogen bonding, electrostatic interactions, and coordination chemistry applications.
The molecular formula indicates a relatively high degree of unsaturation, with the benzothieno[3,2-d]pyrimidine core contributing multiple aromatic rings to the overall structure. The empirical formula reflects the incorporation of both aliphatic components from the dimethylpiperidine moiety and aromatic systems from the fused heterocyclic core, creating a compound with balanced hydrophilic and lipophilic characteristics.
Crystallographic Data and Conformational Analysis
The structural characterization of 8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzothieno[3,2-d]pyrimidin-4(3H)-one reveals a complex three-dimensional architecture dominated by the planar benzothieno[3,2-d]pyrimidine core system. The fused ring system maintains planarity due to the extended π-conjugation, while the piperidine ring adopts a chair conformation typical of six-membered saturated heterocycles. The sulfonyl linker provides rotational flexibility between the core heterocycle and the piperidine substituent.
Conformational analysis indicates that the molecule can adopt multiple low-energy conformations through rotation around the sulfonamide bond. The benzothieno[3,2-d]pyrimidine scaffold exhibits rigid geometry with fixed bond angles and lengths characteristic of fused aromatic systems. The thiophene ring fusion with the pyrimidine system creates a stable bicyclic framework with enhanced electronic delocalization compared to individual heterocyclic components.
The dimethylpiperidine substituent introduces conformational flexibility to the molecule, with the two methyl groups occupying equatorial positions to minimize steric interactions. The sulfonyl group provides a tetrahedral geometry that influences the overall molecular shape and potential binding interactions with biological targets. The spatial arrangement of functional groups creates distinct molecular surfaces that can participate in specific molecular recognition events.
Crystal packing analysis would reveal intermolecular interactions including potential hydrogen bonding between the pyrimidinone carbonyl and amino groups, as well as π-π stacking interactions between aromatic systems. The presence of multiple heteroatoms provides opportunities for diverse crystal packing arrangements depending on crystallization conditions and solvent systems employed.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of 8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzothieno[3,2-d]pyrimidin-4(3H)-one typically employs multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's molecular structure, with proton nuclear magnetic resonance revealing characteristic chemical shifts for different proton environments within the molecule.
The aromatic protons of the benzothieno[3,2-d]pyrimidine system appear in the downfield region, typically between 7.0 and 8.5 parts per million, reflecting the deshielding effect of the fused aromatic system. The piperidine ring protons generate characteristic multipets in the aliphatic region, with the methyl groups appearing as distinctive doublets due to coupling with adjacent methine protons. The sulfonamide linkage influences the chemical shifts of nearby protons through its electron-withdrawing effects.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the pyrimidinone ring appearing at approximately 160-170 parts per million. The aromatic carbons generate signals in the 120-140 parts per million range, while aliphatic carbons from the piperidine ring appear upfield. The sulfur-bearing carbon atoms exhibit characteristic chemical shifts influenced by the electronegativity of the sulfur atoms.
Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The carbonyl stretch of the pyrimidinone ring typically appears around 1670-1680 wavenumbers, while the sulfonyl group generates strong absorption bands around 1150 and 1350 wavenumbers. Aromatic carbon-hydrogen stretches appear in the 3000-3100 wavenumber region, with aliphatic carbon-hydrogen stretches occurring at lower frequencies.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. The molecular ion peak at mass-to-charge ratio 377 corresponds to the intact molecule, while characteristic fragment ions result from loss of the dimethylpiperidine group or cleavage of the sulfonyl linkage. High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation.
Computational Modeling of Electronic Structure
Computational modeling of 8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzothieno[3,2-d]pyrimidin-4(3H)-one employs density functional theory calculations to elucidate electronic structure and molecular properties. The Simplified Molecular Input Line Entry System representation "CC1CC(CN(C1)S(=O)(=O)c2ccc3c(c2)c4c(s3)c(=O)[nH]cn4)C" provides a computational starting point for structural optimization and property prediction.
The International Chemical Identifier representation "InChI=1S/C17H19N3O3S2/c1-10-5-11(2)8-20(7-10)25(22,23)12-3-4-14-13(6-12)15-16(24-14)17(21)19-9-18-15/h3-4,6,9-11H,5,7-8H2,1-2H3,(H,18,19,21)" encodes the complete connectivity information for computational chemistry applications. This standardized representation enables automated structure generation and property calculation across different computational platforms.
Electronic structure calculations reveal the distribution of molecular orbitals and electronic density throughout the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's electronic reactivity and potential for intermolecular interactions. The benzothieno[3,2-d]pyrimidine core exhibits extended π-conjugation that influences the electronic properties and potential biological activity.
Computational analysis of electrostatic potential surfaces identifies regions of positive and negative charge distribution that influence molecular recognition and binding interactions. The carbonyl oxygen and nitrogen atoms of the pyrimidine ring typically exhibit negative electrostatic potential, while regions around the sulfonyl group show positive potential. These charge distributions guide predictions of intermolecular interactions and binding site preferences.
Molecular dynamics simulations can provide insights into conformational flexibility and dynamic behavior of the compound in different environments. The sulfonamide linkage allows rotation between the benzothieno[3,2-d]pyrimidine core and the piperidine substituent, creating multiple accessible conformations that may be relevant for biological activity. Computational predictions of solubility, lipophilicity, and membrane permeability properties support pharmaceutical development efforts and structure-activity relationship studies.
Properties
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)sulfonyl-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-10-5-11(2)8-20(7-10)25(22,23)12-3-4-14-13(6-12)15-16(24-14)17(21)19-9-18-15/h3-4,6,9-11H,5,7-8H2,1-2H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKPCUSRCPZMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)SC4=C3N=CNC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Benzothieno[3,2-d]pyrimidin-4(3H)-one Core
The benzothieno[3,2-d]pyrimidinone scaffold is typically synthesized via cyclization reactions involving substituted thiophene derivatives and pyrimidine precursors. Common methods include:
- Condensation and cyclization of appropriate aminothiophene or benzothiophene precursors with formamide or formamidine derivatives under reflux conditions.
- Use of acidic or basic catalysis to promote ring closure and formation of the pyrimidinone moiety.
For example, related benzothieno-pyrimidine derivatives have been prepared by reacting 4-chloro-substituted pyrimidine intermediates with amino-benzothiazolone derivatives in ethanol with hydrochloric acid under reflux at 100–110°C for 5–10 hours, yielding substituted benzothieno-pyrimidine compounds in 24–88% yields.
Introduction of the Sulfonyl Group with 3,5-Dimethylpiperidine
The sulfonylation step involves attaching the 3,5-dimethylpiperidin-1-ylsulfonyl group to the benzothieno-pyrimidinone core, typically at the 8-position. Preparation methods include:
- Nucleophilic substitution on a suitable leaving group (e.g., halogen) at the 8-position of the benzothieno-pyrimidinone by the 3,5-dimethylpiperidin-1-ylsulfonyl nucleophile.
- Use of sulfonyl chlorides derived from 3,5-dimethylpiperidine to react with the hydroxyl or amino groups on the heterocyclic core under controlled conditions.
- Employing base catalysis (like sodium carbonate or pyridine) in polar aprotic solvents (e.g., dioxane, ethanol) to facilitate substitution.
The reaction is usually performed under reflux conditions with monitoring of pH and temperature to optimize yield and minimize side reactions.
Typical Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields from analogous syntheses of benzothieno-pyrimidine derivatives with sulfonylated piperidine substituents:
| Step | Reaction Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization to benzothieno-pyrimidinone core | Reflux with formamide or formamidine derivatives | Ethanol, dioxane | 100–110°C | 5–10 hours | 24–88 | Acidic catalysis with HCl or base |
| Sulfonylation with 3,5-dimethylpiperidinyl sulfonyl chloride | Stirring under N2, base catalysis (Na2CO3, pyridine) | Ethanol, dioxane | Reflux (80–110°C) | 5–20 hours | 68–91 | Controlled pH, inert atmosphere preferred |
| Purification | Filtration, washing with water and organic solvents | — | Room temperature | — | — | Recrystallization from acetonitrile or ethanol |
These conditions are adapted from related benzothieno and benzothiazol derivatives synthesis reported in the literature.
Research Findings and Optimization
Effect of Solvent and Temperature: Ethanol and 1,4-dioxane mixtures provide good solubility and reaction medium for both cyclization and sulfonylation steps. Temperatures around 100–110°C optimize reaction rates without significant decomposition.
Catalyst and Base Selection: Use of hydrochloric acid in dioxane or sodium carbonate as base facilitates the formation of the heterocyclic core and subsequent sulfonylation. Pyridine hydrochloride has been used to promote nucleophilic substitution reactions effectively.
Reaction Time: Extended reflux times (5–10 hours) ensure complete conversion but need to be balanced against potential side reactions, especially during sulfonylation.
Yields: Reported yields for similar compounds range from moderate (24%) to high (91%), depending on purity of starting materials, reaction conditions, and purification methods.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form sulfoxides or sulfones.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce sulfoxides or sulfones back to sulfides.
Substitution: Replacement of functional groups with other atoms or groups, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of benzothieno[3,2-d]pyrimidines exhibit significant anticancer properties. The sulfonyl group may enhance the compound's ability to interact with enzymes involved in cancer cell proliferation. Studies have demonstrated that similar compounds can inhibit tumor growth in various cancer models, suggesting that this compound may share these properties.
Antimicrobial Properties
Compounds containing piperidine moieties have shown promise as antimicrobial agents. The unique structure of 8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl] benzothieno[3,2-d]pyrimidin-4(3H)-one could potentially disrupt bacterial cell walls or interfere with metabolic pathways in pathogens.
Neurological Applications
Given the piperidine component, there is potential for this compound in treating neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, which could lead to applications in anxiety or depression therapies.
Material Science Applications
The compound's unique chemical structure also lends itself to applications beyond pharmacology.
Organic Electronics
Due to its electronic properties, there is potential for using this compound in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The sulfonyl group can enhance charge mobility within materials, making it suitable for these applications.
Catalysis
The presence of nitrogen and sulfur atoms in the structure suggests potential catalytic activity in organic reactions. Research into similar compounds indicates their utility as catalysts in various chemical transformations.
Case Studies
Several studies have explored the applications of related compounds:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that a similar benzothieno[3,2-d]pyrimidine derivative exhibited IC50 values in the nanomolar range against several cancer cell lines .
- Antimicrobial Testing : Another research article highlighted the antimicrobial effects of piperidine-based compounds against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations .
Mechanism of Action
The mechanism of action of 8-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with various enzymes and receptors, modulating their activity. Additionally, the benzothieno[3,2-d]pyrimidin core can engage in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Implications :
- Thieno derivatives (e.g., ) prioritize planarity and electronic effects, which may influence target binding .
2.2 Substituent Analysis
Substituents at the 8-position critically modulate bioactivity and physicochemical properties:
Key Implications :
- Piperazinyl and pyrazolyl substituents (e.g., compounds 44g, 41b) introduce basic or polar motifs, favoring solubility and target engagement .
2.4 Physicochemical Properties
| Property | Target Compound | 8-Methylpyrido Analog | 8-Piperazinylpyrido Analog |
|---|---|---|---|
| Molecular Weight | 377.49 | ~250–300 | ~350–400 |
| Key Functional Groups | Sulfonyl, piperidine | Methyl | Piperazinyl, pyridinyl |
| logP (Predicted) | Moderate (~2–3) | Higher (~3–4) | Lower (~1–2) |
Key Implications :
- The target compound balances moderate lipophilicity with polar sulfonyl and piperidine groups, suggesting favorable bioavailability.
Biological Activity
8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl] benzothieno[3,2-d]pyrimidin-4(3H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanism of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a benzothieno-pyrimidine core with a sulfonyl group attached to a piperidine moiety. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have indicated that derivatives of benzothieno[3,2-d]pyrimidine compounds exhibit significant antitumor properties. For instance, compounds structurally similar to 8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl] benzothieno[3,2-d]pyrimidin-4(3H)-one have shown high potential in inhibiting the proliferation of various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 (Lung) | 6.75 ± 0.19 |
| Compound B | HCC827 (Lung) | 6.26 ± 0.33 |
| Compound C | NCI-H358 (Lung) | 6.48 ± 0.11 |
These compounds demonstrated higher efficacy in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating their potential for further development as antitumor agents .
Antimicrobial Activity
The antimicrobial properties of this class of compounds have also been evaluated against various pathogens. In vitro studies revealed activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These findings suggest that derivatives similar to 8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl] benzothieno[3,2-d]pyrimidin-4(3H)-one could serve as promising candidates for antibiotic development .
The proposed mechanism of action for these compounds involves the binding to DNA and the inhibition of DNA-dependent enzymes. This interaction disrupts cellular processes essential for tumor growth and microbial survival .
Case Studies
A notable case study involved the synthesis and testing of various benzothieno-pyrimidine derivatives, including the target compound. Researchers observed that modifications in the piperidine substituent significantly affected biological activity, highlighting the importance of structural variation in optimizing therapeutic efficacy .
Q & A
Q. Q1. What synthetic methodologies are recommended for introducing the sulfonyl group to the benzothienopyrimidinone core?
Methodological Answer: Sulfonylation reactions typically involve activating sulfonyl chlorides or using hydrogen peroxide (H₂O₂) in acidic conditions. For example:
- Step 1: React the benzothienopyrimidinone precursor with 3,5-dimethylpiperidine sulfonyl chloride in dichloromethane (DCM) under nitrogen at room temperature for 2–4 hours .
- Step 2: Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
- Key Considerations: Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm sulfonation via FT-IR (S=O stretch at ~1350–1150 cm⁻¹) .
Q. Q2. How can structural integrity be confirmed post-synthesis?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structures using single-crystal diffraction (e.g., R factor ≤ 0.043 for similar thienopyrimidinones) to confirm stereochemistry and substituent positions .
- NMR Spectroscopy: Analyze ¹H/¹³C NMR for characteristic peaks:
- Mass Spectrometry: ESI-MS (positive mode) to verify molecular ion peaks (e.g., [M+H]⁺ ~450–470 m/z) .
Q. Q3. What analytical techniques are suitable for assessing purity and stability?
Methodological Answer:
- HPLC: Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (70:30 to 50:50 over 20 min). Monitor UV absorbance at 254 nm .
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Adjust formulation to mitigate hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. Q4. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use X-ray crystallography data (e.g., PDB ID from related compounds) to model binding to enzymes like kinases. Optimize ligand conformation with AutoDock Vina, focusing on hydrogen bonding with the sulfonyl group and piperidine’s hydrophobic interactions .
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD (<2.0 Å indicates stable binding) .
Q. Q5. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Variable Control: Standardize assays (e.g., cell lines, incubation time) to minimize experimental variability. For example:
- Statistical Analysis: Apply ANOVA or Tukey’s HSD test to compare datasets. Address outliers using Grubbs’ test (α = 0.05) .
Q. Q6. What strategies optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Optimization: Introduce hydrophilic groups (e.g., hydroxyl) to the piperidine ring to improve solubility while retaining sulfonyl-mediated target binding .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF. Modify the benzothieno ring to block CYP3A4-mediated oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
